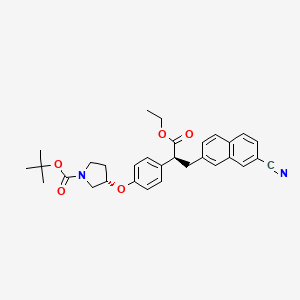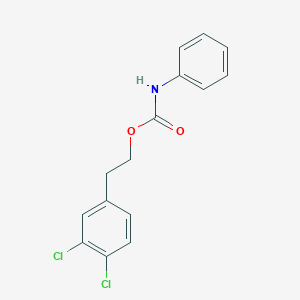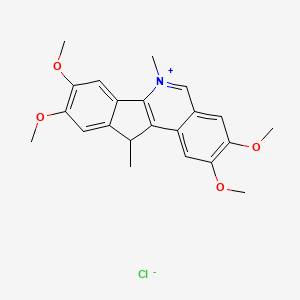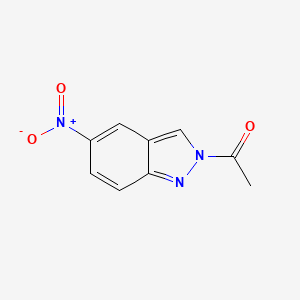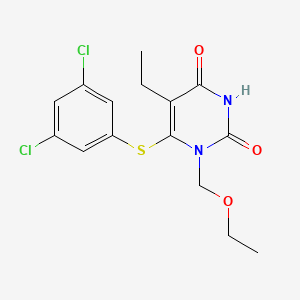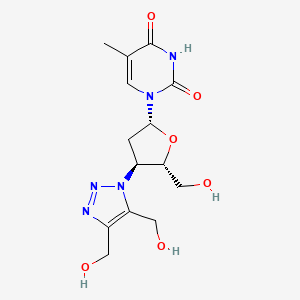
Thymidine, 3'-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is characterized by the presence of a triazole ring substituted with hydroxymethyl groups at the 4 and 5 positions, attached to the 3’ position of a deoxythymidine molecule. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the use of azides and alkynes under copper(I) catalysis to form the 1,2,3-triazole ring.
Substitution with Hydroxymethyl Groups: The triazole ring is then functionalized with hydroxymethyl groups at the 4 and 5 positions. This can be achieved through a series of hydroxymethylation reactions using formaldehyde and appropriate catalysts.
Attachment to Deoxythymidine: The functionalized triazole ring is then attached to the 3’ position of deoxythymidine through a nucleophilic substitution reaction. This step often requires the use of protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxymethyl groups can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- involves its incorporation into DNA or RNA strands, leading to the disruption of nucleic acid synthesis. The triazole ring can interact with enzymes involved in DNA replication and repair, inhibiting their activity and leading to cell death. This compound targets molecular pathways involved in nucleic acid metabolism, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): Another nucleoside analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Cytarabine (Ara-C): A nucleoside analog used in chemotherapy.
Uniqueness
Thymidine, 3’-(4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the triazole ring with hydroxymethyl substitutions, which provides distinct chemical properties and biological activities compared to other nucleoside analogs. Its ability to form stable interactions with nucleic acids and enzymes makes it a valuable compound in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
127479-68-9 |
|---|---|
Molekularformel |
C14H19N5O6 |
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-[4,5-bis(hydroxymethyl)triazol-1-yl]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H19N5O6/c1-7-3-18(14(24)15-13(7)23)12-2-9(11(6-22)25-12)19-10(5-21)8(4-20)16-17-19/h3,9,11-12,20-22H,2,4-6H2,1H3,(H,15,23,24)/t9-,11+,12+/m0/s1 |
InChI-Schlüssel |
XBQZBYADHGWNSU-MVWJERBFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)CO)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


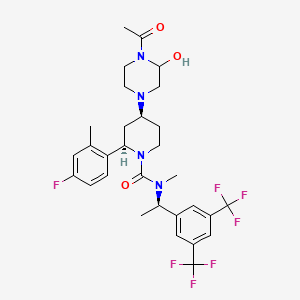
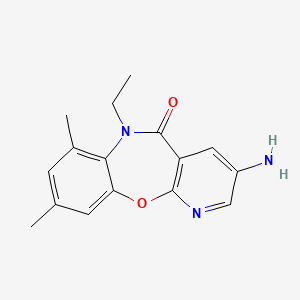
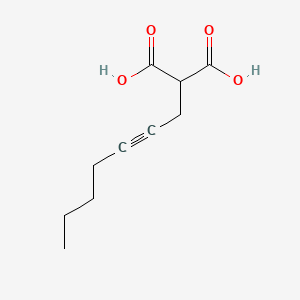


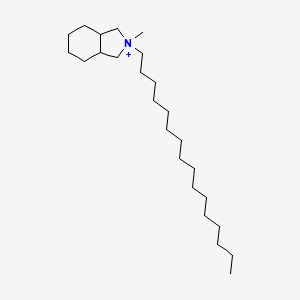
![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)

![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
